4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione
Overview
Description
4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[55]undecane-3,5-dione is a spiro compound characterized by a unique structure that includes a spiro[55]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spiro compound. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of l-proline can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4,4-dimethyl-1-(4-aminophenyl)-2-oxaspiro[5.5]undecane-3,5-dione.
Scientific Research Applications
4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with molecular targets, which can vary depending on its application. For instance, in biological systems, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures.
Uniqueness
4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione is unique due to its combination of a spiro[5.5]undecane framework and a nitrophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-17(2)15(20)18(10-4-3-5-11-18)14(24-16(17)21)12-6-8-13(9-7-12)19(22)23/h6-9,14H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIKZFLDORQCPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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